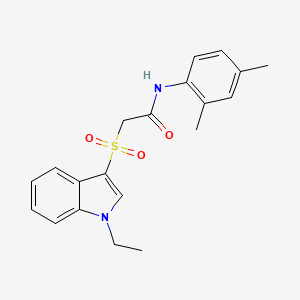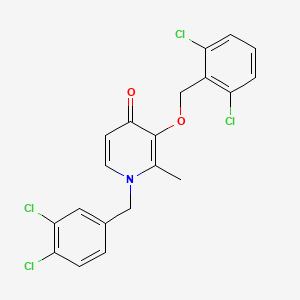
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide, commonly known as SU6656, is a selective inhibitor of Src family kinases. It was first synthesized in 1998 by Sugen Inc. and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
SU6656 is a selective inhibitor of Src family kinases, which are a group of non-receptor tyrosine kinases involved in various cellular processes, such as cell proliferation, differentiation, migration, and survival. SU6656 binds to the ATP-binding site of Src family kinases and prevents their activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of Src family kinases by SU6656 has various biochemical and physiological effects. In cancer cells, SU6656 inhibits the activation of signaling pathways involved in cell proliferation, survival, and metastasis, leading to the inhibition of cancer cell growth and metastasis. In Alzheimer's disease models, SU6656 inhibits the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease models, SU6656 protects dopaminergic neurons from degeneration. In osteoporosis models, SU6656 stimulates osteoblast differentiation and bone formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of SU6656 is its selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. This makes SU6656 a useful tool for studying the role of Src family kinases in various cellular processes. However, one of the limitations of SU6656 is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for the study of SU6656. One direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in other diseases, such as diabetes and cardiovascular disease. Furthermore, the combination of SU6656 with other therapeutic agents, such as chemotherapy and radiation therapy, could be explored for the treatment of cancer. Finally, the development of SU6656 derivatives with improved solubility and pharmacokinetic properties could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of SU6656 involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the reaction of 2,4-dimethylphenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the intermediate N-(2,4-dimethylphenyl)urea. This intermediate is then reacted with 3-bromo-1-(ethylsulfonyl)indole to produce SU6656. The overall yield of the synthesis is around 10%.
Aplicaciones Científicas De Investigación
SU6656 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, lung, and colon cancer cells. SU6656 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
In addition to cancer, SU6656 has been studied for its potential therapeutic applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and osteoporosis. SU6656 has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. SU6656 has also been shown to protect dopaminergic neurons from degeneration in Parkinson's disease models. Furthermore, SU6656 has been shown to stimulate osteoblast differentiation and bone formation, making it a potential therapeutic agent for osteoporosis.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-22-12-19(16-7-5-6-8-18(16)22)26(24,25)13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFAXDWGENKKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol](/img/structure/B2752672.png)
![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)
![2,6-dimethoxy-N-[(2Z)-3-methyl-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]benzamide](/img/structure/B2752674.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2752678.png)
![1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2752679.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2752680.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2752681.png)
![N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2752683.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2752685.png)
![Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride](/img/structure/B2752686.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2752687.png)
